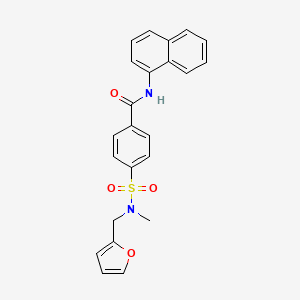

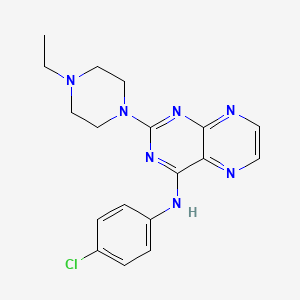

N-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

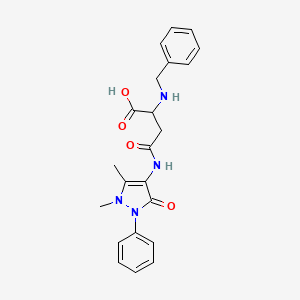

N-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine, also known as CEP-1347, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1990s as a selective inhibitor of the c-Jun N-terminal kinase (JNK) pathway, which is involved in various cellular processes such as apoptosis, inflammation, and stress response.

Applications De Recherche Scientifique

Catalysis Applications

Oligomerization Catalysis : Ligands with nitrogen linkers, similar in structure to N-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine, have been utilized in chromium-catalyzed ethylene oligomerization processes. These ligands increase the total productivity and stability of the catalyst systems, demonstrating their utility in industrial polymer synthesis processes (Elowe et al., 2006).

Material Science Applications

Supramolecular Chirality Control : Compounds containing elements similar to the structure have been investigated for their ability to control the chirality of supramolecular aggregates through electron transfer. This property is significant for the development of smart materials with applications in optoelectronics and molecular computing (Goto & Yashima, 2002).

Biological Activity

Antimycobacterial Activity : Derivatives of N-substituted pteridines, which share structural similarities with the query compound, have shown promising antimycobacterial properties. This suggests potential for developing new treatments against Mycobacterium tuberculosis, highlighting the compound's relevance in medical research aimed at tackling tuberculosis (Biava et al., 2008).

Antioxidant and Anti-inflammatory Properties : N-substituted 2,4-diaminopteridines, related to the compound , have been identified as potent antioxidants and inhibitors of lipoxygenase. This dual activity suggests their potential as therapeutic agents for diseases involving oxidative stress and inflammation (Pontiki et al., 2015).

Synthesis and Characterization

Synthetic Methodologies : Research has developed novel methodologies for synthesizing N-substituted pteridines, providing insight into the chemical synthesis and structural characterization of compounds like N-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine. These methodologies enable the production of diverse derivatives with potential applications across various scientific fields (Duan et al., 2012).

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN7/c1-2-25-9-11-26(12-10-25)18-23-16-15(20-7-8-21-16)17(24-18)22-14-5-3-13(19)4-6-14/h3-8H,2,9-12H2,1H3,(H,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUWWBFNILEVHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl N-[6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate](/img/structure/B2876256.png)

![methyl N-(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)phenylalaninate](/img/structure/B2876260.png)

![N-(4-methoxyphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2876263.png)

![2-(2-Chloro-6-fluorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone](/img/structure/B2876265.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide](/img/structure/B2876266.png)